3-Bromo-5-chloro-6-iodopyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2BrClIN3 |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
3-bromo-5-chloro-6-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10) |
InChI Key |
UAMOIDQYUMMRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)I)Cl)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Chloro 6 Iodopyrazin 2 Amine and Analogous Polyhalogenated Aminopyrazines
Strategies for Regioselective Halogenation of Pyrazin-2-amine Precursors
The introduction of multiple, different halogen atoms onto a pyrazine (B50134) ring in a specific order and at specific positions is non-trivial. The inherent electron-poor nature of the pyrazine ring makes it resistant to electrophilic substitution, but the presence of a strongly activating amino group facilitates these reactions at the ortho and para positions. acs.orgcmu.edu
Sequential halogenation is a primary strategy for synthesizing mixed polyhalogenated aminopyrazines. This approach relies on the stepwise introduction of halogens, where the regiochemical outcome of each step is governed by the directing effects of the substituents already present on the ring. The use of N-halosuccinimides (NCS, NBS, and NIS) is common for these transformations. thieme-connect.de
The synthesis of a complex target molecule like 3-bromo-5-chloro-6-iodopyrazin-2-amine would likely commence from a monohalogenated precursor, such as 5-chloropyrazin-2-amine. The existing chloro and amino groups would then direct the subsequent halogenations.
General Halogenation Conditions for 2-Aminopyrazine (B29847): A study on the halogenation of 2-aminopyrazine highlighted that reaction conditions, including the choice of solvent and the use of microwave assistance, are crucial for achieving good yields. researchgate.netthieme.de Acetonitrile is often an effective solvent for both chlorination and bromination. researchgate.netthieme.de
| Halogenation Step | Reagent | Solvent | Conditions | Outcome | Yield |
| Bromination | NBS | Acetonitrile | Microwave | 3,5-Dibromo-2-aminopyrazine | Excellent |
| Chlorination | NCS | Acetonitrile | N/A | Mono- and Dichlorination | Good |
| Iodination | NIS | Various | N/A | Poor Yields | Low |
This table presents generalized findings on the halogenation of 2-aminopyrazine and is for illustrative purposes. researchgate.net
A sequential one-pot, two-step protocol has been reported for the synthesis of analogous compounds like 3-bromo-6-chloro-5-iodopyrazin-2-amine, demonstrating the feasibility of this approach. thieme-connect.de This involves the careful, stepwise addition of different halogenating agents to a pre-functionalized aminopyrazine. thieme-connect.de
When direct electrophilic halogenation is unsuccessful or lacks the required regioselectivity due to the electronic properties of the pyrazine nucleus, directed ortho-metalation (DoM) presents a powerful alternative. acs.orgcmu.edu This technique involves using a directing group to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a carbanion that can then be trapped by an electrophilic halogen source.
For aminopyrazines, the amino group must first be protected, for instance as a tert-butoxycarbonyl (Boc) protected amine. acs.orgcmu.edu This protected amine can direct lithiation to the ortho C-3 position. The resulting organolithium intermediate can then react with a halogenating agent (e.g., I₂, CBr₄, or C₂Cl₆) to install the desired halogen with high regioselectivity. This method allows for the functionalization of positions that may not be accessible through standard electrophilic substitution pathways. acs.orgcmu.edu
Precursor Synthesis and Intermediate Functionalization Pathways Leading to this compound
The pathway to a complex molecule like this compound is built upon the synthesis and derivatization of simpler aminopyrazine precursors.
The most fundamental starting material for many polyhalogenated aminopyrazines is 2-aminopyrazine itself. thieme.de Halogenation of this precursor can yield mono- or di-halogenated products depending on the stoichiometry of the halogenating agent. thieme.de For instance, careful bromination of 2-aminopyrazine with N-bromosuccinimide (NBS) can yield 2-amino-5-bromopyrazine, which can then serve as an intermediate for further functionalization. thieme.deijssst.info
Alternatively, a synthesis can begin with an already halogenated pyrazine. For example, 6-chloropyrazin-2-amine is a known precursor for the synthesis of more complex polyhalogenated derivatives. thieme-connect.de Starting with a monohalogenated pyrazine provides a strategic advantage by pre-occupying one position, thereby simplifying the regiochemical outcomes of subsequent halogenation steps.
Common Aminopyrazine Precursors:
2-Aminopyrazine
2-Amino-5-bromopyrazine ijssst.info
6-Chloropyrazin-2-amine thieme-connect.de
2-Amino-3,5-dibromopyrazine thieme.de
Halogen exchange reactions, particularly those mediated by metals, provide a valuable method for the synthesis of aryl halides that may be difficult to access directly. science.govnih.gov This type of reaction involves the conversion of an organic halide into a different organic halide. wikipedia.org While often applied to aryl bromides and iodides, these principles can be extended to heteroaromatic systems like pyrazines.
This strategy is particularly useful for introducing iodine or fluorine, as direct iodination can sometimes result in low yields and direct fluorination requires specialized reagents. researchgate.net A common transformation is the conversion of a less reactive aryl chloride or bromide into a more reactive aryl iodide, which is more amenable to subsequent cross-coupling reactions. nih.gov For example, a trichlorinated aminopyrazine intermediate could potentially be selectively converted to a bromo-chloro-iodo derivative via sequential, site-selective halogen exchange reactions, although this requires careful control of reaction conditions.
Scalable Synthetic Processes for Industrial and Research Applications
The transition from laboratory-scale synthesis to large-scale production for research or industrial purposes requires the development of safe, efficient, and cost-effective processes. For polyhalogenated aromatic compounds, this often involves moving from traditional batch processing to continuous flow manufacturing.
Continuous flow formylation followed by cyclization has been successfully applied to the scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a related heterocyclic system. x-mol.net This approach offers significant advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and optimization.
Furthermore, process optimization is critical for scalability. This includes developing practical methods with higher yields and simpler workup procedures. For example, a DMA-promoted chlorination method was developed for the scalable synthesis of 5,6-dichlorofurazano[3,4-b]pyrazine, which improved the yield and eliminated the emission of acidic fumes, making the process more suitable for industrial application. acs.org Similar principles of optimizing reagents, solvents, and reaction conditions would be applied to develop a scalable process for this compound, ensuring the synthesis is not only high-yielding but also environmentally responsible and economically viable.
Development of Amplifiable Reaction Conditions
The initial development of synthetic routes for polyhalogenated aminopyrazines often involves the stepwise introduction of halogen atoms onto a pyrazine core, typically starting from 2-aminopyrazine. The reactivity of the pyrazine ring is influenced by the directing effects of the amino group and the already present halogens, making the order of halogenation a critical consideration.
Early methodologies for the halogenation of 2-aminopyrazine utilized various halogenating agents under different conditions. For instance, chlorination and bromination have been successfully achieved with good yields using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively, with acetonitrile being an effective solvent. researchgate.netthieme.de However, direct iodination using N-iodosuccinimide (NIS) under similar conditions has been reported to result in poor yields. researchgate.net
The development of amplifiable, or scalable, reaction conditions necessitates moving beyond laboratory-scale procedures to methods that are safe, efficient, and reproducible on a larger scale. This often involves a shift from harsh reagents or extreme temperatures to milder and more controllable processes. For analogous polyhalogenated pyridines, which share electronic similarities with pyrazines, diazotization reactions have been employed. For example, the synthesis of 2-iodo-3-bromo-5-chloropyridine has been achieved from 2-amino-3-bromo-5-chloropyridine via a one-step diazotization reaction using an alkyl nitrite and elemental iodine. google.com This approach avoids the harsh conditions and byproducts associated with some traditional methods. google.com
A significant advancement in the halogenation of aminopyrazines has been the application of microwave-assisted synthesis. thieme.de This technique can dramatically reduce reaction times and improve yields for both mono- and dihalogenation reactions. researchgate.net For example, the use of NBS in acetonitrile with microwave assistance has been shown to be highly effective for the bromination of 2-aminopyrazine. researchgate.netthieme.de Such methods are often more energy-efficient and can be more easily scaled up compared to conventional heating methods.
The table below summarizes various initial reaction conditions for the halogenation of aminopyrazine and its analogs, which form the basis for developing syntheses of more complex molecules like this compound.
| Starting Material | Halogenating Agent | Solvent | Conditions | Product | Yield (%) |
| 2-Aminopyrazine | NBS | Acetonitrile | Microwave | 2-Amino-3,5-dibromopyrazine | Good |
| 2-Aminopyrazine | NCS | Acetonitrile | N/A | Halogenated 2-aminopyrazine | Good |
| 2-Aminopyrazine | NIS | Acetonitrile | N/A | Iodinated 2-aminopyrazine | Poor |
| 2-Amino-3-bromo-5-chloropyridine | I₂, Isobutyl nitrite, CuI | Acetonitrile | 70°C, 1.5h | 2-Iodo-3-bromo-5-chloropyridine | 67.7 |
This table is generated based on data from analogous reactions and represents typical conditions for the development of synthetic methodologies.
Optimized Reaction Conditions for Enhanced Yield and Selectivity
Once an initial synthetic route has been established, the focus shifts to optimizing the reaction conditions to maximize yield and selectivity, while minimizing byproducts and simplifying purification. This is a critical step for the industrial application of a synthetic method.
For the synthesis of polyhalogenated aminopyrazines, optimization can involve fine-tuning several parameters, including the stoichiometry of reagents, reaction temperature, and choice of catalyst. In the synthesis of 2-iodo-3-bromo-5-chloropyridine, a related halogenated heterocycle, it was found that the molar ratios of the starting material to elemental iodine, cuprous iodide, and the nitrite ester were crucial for achieving a high yield. google.com By carefully controlling these ratios and the reaction temperature, a total yield of 71.2% was achieved, a significant improvement over previous methods that yielded only 53.7% and required harsh conditions and extensive purification. google.com
The choice of solvent also plays a pivotal role in reaction optimization. Acetonitrile has been identified as an ideal solvent for the bromination and chlorination of 2-aminopyrazine. researchgate.netthieme.de Its ability to dissolve the reactants and its relatively high boiling point make it suitable for both conventional and microwave-assisted reactions.
Furthermore, the order of halogen introduction is a key aspect of selectivity. For a compound like this compound, a plausible synthetic strategy would involve the sequential halogenation of a suitable aminopyrazine precursor. The optimization process would involve determining the optimal order and the specific reagents and conditions for each halogenation step to prevent the formation of isomeric impurities. For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, controlling the amount of the brominating agent was key to inhibiting the formation of the over-brominated byproduct, 2-amino-3,5-dibromopyridine. ijssst.info
The following table presents a hypothetical set of optimized reaction conditions for a multi-step synthesis of a polyhalogenated aminopyrazine, based on the principles derived from the synthesis of analogous compounds.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1. Chlorination | 2-Aminopyrazine | NCS (1.1 eq) | Acetonitrile | 80 | 2 | 2-Amino-5-chloropyrazine | ~90 |
| 2. Bromination | 2-Amino-5-chloropyrazine | NBS (1.1 eq) | Acetonitrile | 80 (Microwave) | 0.5 | 2-Amino-3-bromo-5-chloropyrazine | ~95 |
| 3. Iodination | 2-Amino-3-bromo-5-chloropyrazine | I₂, t-Butyl nitrite, CuI | Acetonitrile | 60 | 2 | This compound | ~75 |
This table represents a conceptual optimized pathway and yields based on analogous and optimized reactions reported in the literature.
Reactivity and Transformational Chemistry of 3 Bromo 5 Chloro 6 Iodopyrazin 2 Amine
Site-Selective Functionalization of Polyhalogenated Pyrazin-2-amines
The presence of iodo, bromo, and chloro substituents on the pyrazine (B50134) ring allows for programmed, site-selective functionalization. The differential reactivity of the carbon-halogen bonds is the primary determinant for this selectivity, particularly in transition metal-catalyzed reactions. The general order of reactivity for these bonds in such reactions is C–I > C–Br >> C–Cl, which corresponds to the inverse order of their bond dissociation energies. nih.govtcichemicals.com This hierarchy enables the stepwise introduction of different substituents at specific positions on the pyrazine core.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 3-bromo-5-chloro-6-iodopyrazin-2-amine, the reaction is anticipated to proceed with high regioselectivity, targeting the most labile carbon-halogen bond first.
Palladium catalysis is the most extensively used method for the functionalization of halogenated heterocycles. scielo.br The catalytic cycle of these reactions typically begins with the oxidative addition of the palladium(0) complex to the carbon-halogen bond. Given the established reactivity trend, this oxidative addition will occur preferentially at the C6-I bond of this compound. This allows for the selective introduction of a wide range of substituents at this position while leaving the bromo and chloro groups intact for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. tcichemicals.comnih.gov It is predicted that under standard Suzuki-Miyaura conditions (e.g., a Pd catalyst like Pd(PPh₃)₄, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system), this compound would react with an aryl or heteroaryl boronic acid selectively at the C6 position. researchgate.netmdpi.com
Stille Coupling: The Stille reaction utilizes an organotin reagent. Similar to the Suzuki-Miyaura reaction, the coupling is expected to occur selectively at the C-I bond.
Negishi Coupling: This reaction involves an organozinc reagent and is also expected to show high selectivity for the C-I bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org For this compound, amination with a primary or secondary amine would selectively yield the 6-amino substituted product. nih.govorganic-chemistry.org The amino group already present at the C2 position might influence the catalytic activity, potentially through coordination with the palladium center, but selectivity for the C-I bond should be retained. nih.gov
Table 1: Predicted Site-Selective Palladium-Catalyzed Cross-Coupling Reactions This table presents the predicted outcomes based on established reactivity principles, as direct experimental data for this compound is not available.
| Reaction Type | Coupling Partner | Predicted Position of Reaction | Predicted Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C6 (Iodo) | 3-Bromo-5-chloro-6-arylpyrazin-2-amine |
| Stille | Organostannane (R-SnBu₃) | C6 (Iodo) | 3-Bromo-5-chloro-6-R-pyrazin-2-amine |
| Negishi | Organozinc (R-ZnCl) | C6 (Iodo) | 3-Bromo-5-chloro-6-R-pyrazin-2-amine |
| Buchwald-Hartwig | Amine (R₂NH) | C6 (Iodo) | 3-Bromo-5-chloro-N⁶,N⁶-dialkylpyrazine-2,6-diamine |
Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, modern ligand systems have improved their scope and utility. The reactivity of the different halogens in copper-catalyzed couplings generally follows the same trend as in palladium-catalyzed reactions (I > Br > Cl). Therefore, selective functionalization at the C6-iodo position is also the anticipated outcome for this compound under copper-catalyzed conditions. mdpi.com
Nickel catalysts are increasingly used as a more economical alternative to palladium for cross-coupling reactions. scielo.br They are particularly effective in activating less reactive C-Cl bonds. While Ni catalysis could theoretically be used to functionalize any of the three C-X bonds in this compound, the inherent reactivity difference would still favor initial reaction at the C-I bond, followed by the C-Br bond. Nickel catalysis would be most valuable for the final functionalization step involving the robust C-Cl bond after the iodo and bromo positions have been selectively modified.
Transition Metal-Free Reactivity for Carbon-Halogen Bond Transformations
While less common than metal-catalyzed processes, some carbon-halogen bond transformations can occur without a transition metal. These reactions often proceed through radical or ionic mechanisms. For instance, reductive dehalogenation can sometimes be achieved using radical initiators or photochemical methods. In the context of this compound, selective reduction of the C-I bond would be expected under such conditions due to its lower bond strength compared to the C-Br and C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrazin-2-amines
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. The reaction is favored at positions ortho or para to the ring nitrogen atoms and is facilitated by the presence of good leaving groups.
For SNAr reactions, the relative leaving group ability of halogens is often the reverse of that seen in metal-catalyzed couplings, with the order typically being F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the more electronegative halogen's ability to polarize the carbon-halogen bond and stabilize the intermediate.
In this compound, the halogen atoms are located at positions activated by one or both of the ring nitrogens. Based on the typical SNAr leaving group trend, the C5-Cl bond would be the most likely site for substitution by strong nucleophiles like alkoxides, thiolates, or amines, especially under thermal conditions. researchgate.net The C6-I and C3-Br positions would be expected to be less reactive in an SNAr manifold.
Table 2: Predicted Outcome of Nucleophilic Aromatic Substitution (SNAr) This table presents the predicted outcome based on established principles of SNAr reactivity, as direct experimental data for this compound is not available.
| Nucleophile (Nu⁻) | Predicted Position of Reaction | Predicted Product Structure | Rationale |
| Sodium Methoxide (NaOMe) | C5 (Chloro) | 3-Bromo-6-iodo-5-methoxypyrazin-2-amine | Chlorine is generally a better leaving group than bromine or iodine in SNAr. |
| Sodium Thiophenoxide (NaSPh) | C5 (Chloro) | 3-Bromo-6-iodo-5-(phenylthio)pyrazin-2-amine | The C5 position is activated and chlorine is the best SNAr leaving group. |
| Ammonia (NH₃) | C5 (Chloro) | 3-Bromo-6-iodopyrazine-2,5-diamine | High concentration of amine nucleophile can displace the chloro group. |
Regioselectivity and Reaction Kinetics at Halogenated Positions
The three halogen substituents (Iodo, Bromo, Chloro) at the C6, C3, and C5 positions, respectively, present multiple potential sites for substitution reactions. The regioselectivity of these reactions is highly dependent on the reaction mechanism, primarily differentiating between Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.
In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by two main factors: the ability of the leaving group to depart and the stability of the intermediate. The electron-deficient nature of the pyrazine ring strongly activates all halogen positions for SNAr. The regioselectivity is dictated by the electronic influence of the other substituents on the stability of the Meisenheimer complex. Research on analogous 2-substituted 3,5-dichloropyrazines has shown that an electron-donating group (EDG) at the C2 position, such as the amino group in this compound, preferentially directs nucleophilic attack to the C3 position. acs.org This is because the EDG can destabilize the negative charge of the intermediate, and this destabilizing effect is least pronounced when the attack occurs at the adjacent C3 position.
In contrast, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille coupling) follow a different selectivity pattern. The reactivity in these reactions is primarily governed by the carbon-halogen bond dissociation energy. The order of reactivity for oxidative addition to a metal catalyst (a key step in these cycles) is typically C-I > C-Br > C-Cl. baranlab.org Consequently, the iodine atom at the C6 position is the most probable site for selective cross-coupling, allowing for the introduction of various substituents without disturbing the other halogen atoms under carefully controlled conditions.
The predicted regioselectivity is summarized in the table below.
| Reaction Type | Most Reactive Position | Middle Reactivity | Least Reactive Position | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C3-Br | C5-Cl | C6-I | Directed by the C2-NH2 electron-donating group, which favors attack at the adjacent C3 position. acs.org |
| Metal-Catalyzed Cross-Coupling | C6-I | C3-Br | C5-Cl | Based on carbon-halogen bond strength (C-I < C-Br < C-Cl), facilitating oxidative addition. baranlab.org |
Influence of the Aminopyrazine Moiety on SNAr Pathways
The 2-amino group plays a crucial, albeit complex, role in modulating the SNAr reactivity of the pyrazine ring. Typically, amino groups are strong electron-donating substituents that activate aromatic rings for electrophilic substitution and deactivate them for nucleophilic substitution. However, in the context of the highly electron-deficient pyrazine ring, the situation is more nuanced.
The pyrazine nitrogens are powerful electron-withdrawing groups that create a low-electron-density π-system, predisposing the ring to nucleophilic attack. nih.gov The amino group, through its resonance effect (+R), donates electron density into the ring. This donation counteracts the electron-withdrawing effect of the ring nitrogens, globally reducing the ring's reactivity towards nucleophiles compared to a pyrazine with only halogen substituents.
Reactions Involving the Aminopyrazine Group
The primary amino group at the C2 position is a versatile functional handle, enabling a variety of chemical transformations including N-acylation, N-alkylation, and related processes.
N-Acylation and Subsequent Cyclization Reactions
The primary amine of this compound can be readily acylated by reacting it with various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction yields the corresponding N-(3-bromo-5-chloro-6-iodopyrazin-2-yl)amide.
These acylated intermediates are valuable precursors for constructing fused heterocyclic systems. A particularly important transformation is the intramolecular cyclization to form imidazo[1,2-a]pyrazines. The classical synthesis involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. researchgate.netthieme-connect.com This process involves initial N-alkylation followed by an intramolecular nucleophilic attack of the ring nitrogen onto the carbonyl carbon, leading to cyclization and dehydration. The resulting imidazo[1,2-a]pyrazine core is a common scaffold in pharmacologically active compounds. thieme-connect.com A variety of synthetic methods, including multi-component reactions, have been developed to access this fused ring system from 2-aminopyrazine precursors. thieme-connect.comorganic-chemistry.org
| Reagent Type | Intermediate Product | Final Fused Heterocycle |
| Acyl Chloride (R-COCl) | N-Acylaminopyrazine | Not applicable (no direct cyclization) |
| α-Halo Ketone (R-CO-CH₂X) | N-(2-oxoalkyl)aminopyrazine | Imidazo[1,2-a]pyrazine |
| Ethyl 2-chloroacetoacetate | N-substituted aminopyrazine | 2-methylimidazo[1,2-a]pyrazine-3-carboxylate |
N-Alkylation and Alkylidenation Processes
N-Alkylation: The amino group can undergo alkylation with alkyl halides or other alkylating agents, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction can lead to mono- and di-alkylated products. Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selective mono-alkylation, as the primary amine product is often more nucleophilic than the starting amine, leading to potential over-alkylation. youtube.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled N-alkylation and can be used to synthesize N-alkylated aminopyrazines. spiedigitallibrary.orgnih.gov
Alkylidenation: As a primary amine, this compound can react with aldehydes or ketones in a condensation reaction to form N-alkylidene or N-arylidene derivatives, commonly known as imines or Schiff bases. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product.
Electrophilic Aromatic Substitution on the Pyrazine Ring
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. wikipedia.orgyoutube.com However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. wikipedia.org
While the 2-amino group is a powerful activating group and ortho-, para-director for EAS, its effect is likely insufficient to overcome the combined deactivating effects of the two ring nitrogens and the three halogen substituents (Br, Cl, I). Halogens are deactivating for EAS, further reducing the nucleophilicity of the pyrazine ring.
If an EAS reaction were to be forced under very harsh conditions, the directing effects would be as follows:
Amino group (at C2): Directs ortho (to C3) and para (to C6).
Ring Nitrogens (at N1 and N4): Strongly deactivate all positions.
Halogens (at C3, C5, C6): Deactivating and ortho-, para-directing.
All available carbon positions on the ring are already substituted. Therefore, a typical EAS reaction involving the substitution of a hydrogen atom is not possible. An ipso-substitution, where an electrophile replaces one of the existing halogen substituents, is mechanistically highly unfavorable compared to the more facile nucleophilic substitution pathways characteristic of this electron-poor heterocycle. Consequently, electrophilic aromatic substitution is not considered a viable or productive reaction pathway for this compound.
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Bromo-5-chloro-6-iodopyrazin-2-amine, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. The primary signals of interest would be from the amine (-NH₂) protons. Due to the highly substituted nature of the pyrazine (B50134) ring, there are no protons directly attached to the ring carbons, thus no signals are expected in the aromatic region. The amine protons would likely appear as a broad singlet. The chemical shift of these protons can be influenced by solvent, concentration, and temperature, but a predicted range would be between 5.0 and 7.0 ppm, characteristic of aromatic amines.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be more informative for the carbon skeleton. Four distinct signals are expected, one for each of the four carbon atoms of the pyrazine ring, as they are in chemically non-equivalent environments. The chemical shifts would be significantly influenced by the attached electronegative halogens and the electron-donating amine group.
C2 (attached to -NH₂): This carbon would be significantly shielded by the amino group and deshielded by the adjacent nitrogen and bromine, with a predicted chemical shift in the range of 150-160 ppm.
C3 (attached to -Br): The carbon bearing the bromine atom would be expected to resonate in the region of 110-125 ppm.
C5 (attached to -Cl): The carbon attached to chlorine would likely appear at a higher chemical shift than the bromo-substituted carbon, predicted to be in the 130-145 ppm range.
C6 (attached to -I): The iodo-substituted carbon's chemical shift is predicted to be in the range of 90-105 ppm due to the heavy atom effect of iodine.
Hypothetical NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 5.0 - 7.0 | broad singlet | -NH₂ |
| ¹³C | 150 - 160 | singlet | C-NH₂ |
| ¹³C | 110 - 125 | singlet | C-Br |
| ¹³C | 130 - 145 | singlet | C-Cl |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and obtaining information about the molecule's composition through fragmentation analysis. For this compound (C₄H₂BrClIN₃), the molecular ion peak would be a key identifier. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic pattern, which is a powerful confirmation of the presence of these halogens.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through the loss of the halogen substituents or other small neutral molecules. Common fragmentation pathways could include the initial loss of an iodine radical (I•), followed by the loss of a bromine radical (Br•) or chlorine radical (Cl•). The cleavage of the pyrazine ring itself could also occur.
Hypothetical Mass Spectrometry Data
| m/z (relative intensity) | Proposed Fragment |
|---|---|
| 379/381/383 | [M]⁺ (Molecular ion cluster) |
| 252/254/256 | [M - I]⁺ |
| 217/219 | [M - I - Br]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the vibrations of the amine group and the pyrazine ring.
N-H Stretching: The primary amine would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
N-H Bending: An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyrazine ring would appear in the 1400-1600 cm⁻¹ region.
C-Halogen Stretching: The C-Br, C-Cl, and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring, which may be weak in the IR spectrum. The C-halogen bonds are also expected to give rise to strong Raman signals. The symmetric N-H stretching vibration would also be observable.
Hypothetical Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3300 - 3500 | N-H asymmetric and symmetric stretching | IR, Raman |
| 1600 - 1650 | N-H bending | IR |
| 1400 - 1600 | Pyrazine ring C=C and C=N stretching | IR, Raman |
| 600 - 800 | C-Cl stretching | IR, Raman |
| 500 - 650 | C-Br stretching | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure.
The analysis would reveal the planarity of the pyrazine ring and the precise spatial arrangement of the amine and halogen substituents. A key feature to investigate would be the presence of intermolecular hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen atoms of the pyrazine rings of neighboring molecules. These interactions would play a crucial role in the crystal packing.
Hypothetical Crystallographic Data
| Parameter | Predicted Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-N (amine) bond length | ~1.35 Å |
| C-Br bond length | ~1.90 Å |
| C-Cl bond length | ~1.74 Å |
| C-I bond length | ~2.10 Å |
Role As a Chemical Building Block in Complex Molecule Synthesis
Precursor for Advanced Organic Materials and Functional Molecules
While specific research detailing the direct application of 3-Bromo-5-chloro-6-iodopyrazin-2-amine in the synthesis of advanced organic materials is not extensively documented in publicly available literature, its structural motifs are characteristic of precursors used in the development of functional molecules. The pyrazine (B50134) core is a key component in many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to selectively functionalize the bromo, chloro, and iodo positions through reactions like the Suzuki-Miyaura or Sonogashira couplings would, in principle, allow for the systematic tuning of the electronic properties of resulting materials.
For instance, the sequential coupling of different aromatic or acetylenic groups to the pyrazine ring could be employed to construct conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors.
Key Intermediate in the Synthesis of Diverse Heterocyclic Compound Libraries
The structure of this compound makes it an ideal intermediate for the generation of diverse heterocyclic compound libraries, a cornerstone of modern drug discovery. The three distinct halogen atoms provide orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at specific positions on the pyrazine ring.
For example, the more reactive C-I bond can be selectively coupled with a boronic acid (Suzuki coupling), a terminal alkyne (Sonogashira coupling), or an amine (Buchwald-Hartwig amination), leaving the C-Br and C-Cl bonds intact for subsequent reactions. This sequential functionalization strategy enables the rapid synthesis of a large number of structurally related compounds from a single starting material. Such libraries of compounds are invaluable for screening for biological activity and identifying new therapeutic leads. The pyrazine core itself is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs.
Scaffold for Chemical Probe Development and Exploration of Structure-Reactivity Relationships
Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective probes often requires a molecular scaffold that can be systematically modified to optimize binding affinity and selectivity for a target protein. This compound represents a promising scaffold for such endeavors.
The ability to introduce different functional groups at the 3-, 5-, and 6-positions allows for a detailed exploration of structure-activity relationships (SAR). By systematically varying the substituents at each position and assessing the biological activity of the resulting compounds, researchers can gain insights into the key molecular interactions responsible for a desired biological effect. For instance, a library of compounds derived from this scaffold could be used to probe the binding pocket of an enzyme, with different substituents exploring various regions of the active site. The inherent reactivity differences of the halogens would facilitate the controlled and directional synthesis of these probe molecules.
Interactive Data Table: Properties of Halogenated Pyrazines
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
| This compound | C4H2BrClIN3 | 349.34 g/mol | Tri-halogenated, amine functionality, versatile building block |
| 2-Aminopyrazine (B29847) | C4H5N3 | 95.10 g/mol | Parent aminopyrazine heterocycle |
| 2,3-Dichloropyrazine | C4H2Cl2N2 | 148.98 g/mol | Dihalogenated pyrazine used in synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-chloro-6-iodopyrazin-2-amine, and how can purity be optimized?
- Methodology :
- Halogenation strategies : Sequential halogenation of pyrazin-2-amine derivatives using regioselective catalysts (e.g., N-halosuccinimide in acidic media). For example, bromination followed by chlorination and iodination under controlled temperatures (40–60°C) to minimize polyhalogenation .
- Purification : Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC (>98%) with a C18 reverse-phase column .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify amine protons (δ 5.8–6.2 ppm) and aromatic carbons (δ 140–160 ppm). Halogen substituents induce deshielding; coupling patterns distinguish adjacent halogens.
- High-resolution MS : Confirm molecular weight (C₄H₂BrClIN₃; ~374.3 g/mol) using ESI+ mode. Isotopic peaks for Br/Cl/I should align with theoretical distributions .
Q. What are the key solubility and stability considerations for this compound in organic reactions?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) for SNAr reactions. Limited solubility in non-polar solvents necessitates sonication or heating.
- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent dehalogenation. Monitor degradation via TLC over 48 hours in DMSO .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of halogen substitutions?
- Methodology :
- Computational modeling : Use B3LYP/6-311+G(d,p) basis sets to calculate electron density maps and Fukui indices. These identify nucleophilic/electrophilic sites, explaining preferential iodination at the 6-position .
- Reactivity validation : Compare DFT-predicted activation energies with experimental kinetic data for halogenation steps .
Q. What crystallographic strategies resolve challenges in determining the crystal structure of heavily halogenated pyrazinamines?
- Methodology :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to mitigate radiation damage. Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
- Halogen interactions : Analyze short contacts (e.g., C–I⋯N) using Mercury software to identify non-covalent forces influencing crystal packing .
Q. How does the compound’s halogen substituent pattern influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Substrate screening : Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids. Iodine at the 6-position shows higher reactivity than bromine/chlorine in Miyaura borylation (yield: 75–92%) .
- Mechanistic study : Use ¹⁹F NMR (if fluorinated partners) or in-situ IR to track intermediates. Competitive inhibition by chloride/byproducts requires scavengers (e.g., Ag₂O) .
Q. What are the challenges in synthesizing deuterated or isotopically labeled analogs for pharmacokinetic studies?
- Methodology :
- Deuteration : Exchange the amine proton via H/D exchange in D₂O with Pt/C catalyst (80°C, 24 hr). Confirm incorporation via ²H NMR and LC-MS .
- Isotopic labeling : Use ¹²⁵I radiolabeling for tracer studies, ensuring <5% radiochemical impurities via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
